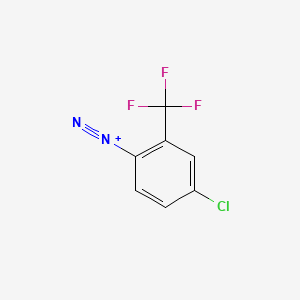
2'-Fluoro-4-dimethylaminoazobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Fluoro-4-dimethylaminoazobenzene is an organic compound that belongs to the class of azobenzenes, which are characterized by the presence of a nitrogen-nitrogen double bond (azo group) linking two aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Fluoro-4-dimethylaminoazobenzene typically involves the diazotization of 2-fluoroaniline followed by coupling with N,N-dimethylaniline. The reaction conditions generally include the use of acidic media, such as hydrochloric acid, and a temperature range of 0-5°C to ensure the stability of the diazonium salt formed during the diazotization process.
Industrial Production Methods
Industrial production of 2’-Fluoro-4-dimethylaminoazobenzene follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Fluoro-4-dimethylaminoazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction of the azo group can yield hydrazo compounds.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride for halogenation or concentrated sulfuric acid for nitration.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Hydrazo compounds.
Substitution: Halogenated and nitrated derivatives.
Applications De Recherche Scientifique
2’-Fluoro-4-dimethylaminoazobenzene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a dye in various chemical processes.
Biology: Employed in the study of enzyme interactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in cancer research due to its structural similarity to known carcinogenic compounds.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mécanisme D'action
The mechanism of action of 2’-Fluoro-4-dimethylaminoazobenzene involves its interaction with biological macromolecules, such as proteins and nucleic acids. The compound can form covalent bonds with these macromolecules, leading to alterations in their structure and function. The azo group plays a crucial role in these interactions, as it can undergo reduction to form reactive intermediates that can further react with cellular components.
Comparaison Avec Des Composés Similaires
2’-Fluoro-4-dimethylaminoazobenzene is unique due to the presence of both the fluoro and dimethylamino groups, which impart distinct chemical properties. Similar compounds include:
4-Dimethylaminoazobenzene: Lacks the fluoro group, resulting in different reactivity and applications.
2-Fluoroazobenzene:
2’,4’-Difluoro-4-dimethylaminoazobenzene: Contains an additional fluoro group, which can further modify its properties and applications.
These comparisons highlight the unique combination of functional groups in 2’-Fluoro-4-dimethylaminoazobenzene, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
331-91-9 |
|---|---|
Formule moléculaire |
C14H14FN3 |
Poids moléculaire |
243.28 g/mol |
Nom IUPAC |
4-[(2-fluorophenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C14H14FN3/c1-18(2)12-9-7-11(8-10-12)16-17-14-6-4-3-5-13(14)15/h3-10H,1-2H3 |
Clé InChI |
IPZKHNDQVUUVDA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Benzyl {bis[(trimethylsilyl)oxy]phosphoryl}acetate](/img/structure/B13419784.png)







![2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethanol Fumarate](/img/structure/B13419869.png)
